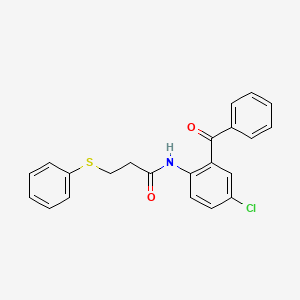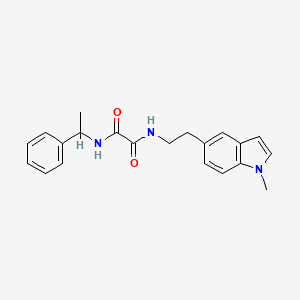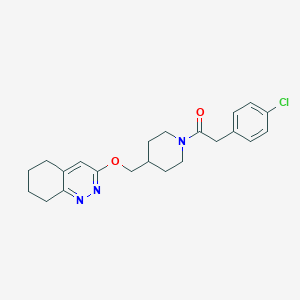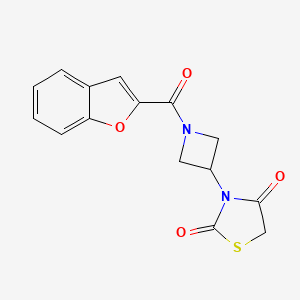![molecular formula C12H15N3O2 B2549238 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine CAS No. 1856029-38-3](/img/structure/B2549238.png)
5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine, also known as MPMP, is a pyrazole derivative that has been studied for its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.
Mécanisme D'action
The mechanism of action of 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine involves the inhibition of the protein kinase B (Akt) signaling pathway. Akt is a protein that is overexpressed in many cancer cells and plays a key role in promoting cell survival and proliferation. By inhibiting Akt, 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is able to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine has also been shown to have antioxidant and anti-inflammatory effects. It has been found to reduce oxidative stress and inflammation in various cell types, including neurons and endothelial cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine in lab experiments is its high solubility in water, which makes it easy to prepare for experiments. However, one limitation is that 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is not very stable and can degrade over time, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine. One potential area of study is the development of new derivatives of 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine that may have improved anti-cancer properties. Another area of research is the investigation of the effects of 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine on other signaling pathways involved in cancer progression. Additionally, the potential use of 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine in combination with other anti-cancer agents is an area of interest for future studies.
In conclusion, 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is a promising compound that has shown potential for therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of the Akt signaling pathway, and it has also been found to have antioxidant and anti-inflammatory effects. While there are some limitations to using 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine involves the reaction of 4-methoxybenzyl bromide with 3-amino-1-methyl-1H-pyrazole in the presence of a base. This reaction yields 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine as a white solid with a high yield.
Applications De Recherche Scientifique
5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-15-9(7-12(13)14-15)8-17-11-5-3-10(16-2)4-6-11/h3-7H,8H2,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUOVACEORQPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2549156.png)
![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)



![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)
![Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate](/img/structure/B2549168.png)




![N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2549175.png)
![3-(isopropylsulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2549176.png)
![3-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549177.png)